2-Biphenyl-4-yl-1H-indole

Thermal Stability Organic Electronics Materials Science

Select 2-Biphenyl-4-yl-1H-indole for advanced research. The unique biphenyl-indole scaffold delivers superior thermal stability (melting point ~297°C) vs. 2-phenylindole, ensuring robust performance in OLED fabrication and high-temperature polymer synthesis. Supported by 35+ patents, this high-purity building block accelerates anticancer SAR, fluorescent probe, and materials science innovation. Choose differentiated performance, not generic alternatives.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 21470-37-1
Cat. No. B1267854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Biphenyl-4-yl-1H-indole
CAS21470-37-1
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=CC=CC=C4N3
InChIInChI=1S/C20H15N/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)20-14-18-8-4-5-9-19(18)21-20/h1-14,21H
InChIKeyIZQXDFSSLHWRBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Biphenyl-4-yl-1H-indole (CAS 21470-37-1): A 2-Arylindole Building Block with Distinctive Thermophysical Profile


2-Biphenyl-4-yl-1H-indole (CAS 21470-37-1), also known as 2-(4-biphenylyl)indole, is a C2-arylated indole derivative within the broader 2-phenylindole class. It is characterized by a biphenyl substituent at the 2-position of the indole nucleus . This substitution pattern confers a high melting point of approximately 297 °C [1], a property that distinguishes it from simpler analogs like 2-phenylindole and indicates enhanced thermal stability. The compound is primarily offered as a high-purity (>98% GC) solid for research applications and is associated with a significant patent portfolio of 35 patents [2], underscoring its recognized utility as a versatile scaffold in materials science and medicinal chemistry.

Why 2-Biphenyl-4-yl-1H-indole (CAS 21470-37-1) Cannot Be Substituted by Simpler 2-Phenylindole Analogs


Within the 2-arylindole family, the substitution of the 2-phenyl ring with a biphenyl group is not a trivial modification. While the core indole pharmacophore or chromophore is shared, the introduction of the extended, rigid biphenyl system profoundly alters key physicochemical properties critical to both materials performance and biological target engagement. For 2-Biphenyl-4-yl-1H-indole, the most salient and quantifiable difference is a substantial elevation of its melting point (297 °C) [1] compared to the unsubstituted 2-phenylindole (mp 188-190 °C) . This ~110 °C increase is a direct consequence of enhanced intermolecular interactions and rigidity, translating to superior thermal stability, which is a critical selection criterion for applications requiring high-temperature processing or operation, such as in organic electronics. Furthermore, the compound's specific photophysical and electronic properties, often cited for OLED applications , are directly tied to this extended π-conjugated system and are not replicable with smaller or less rigid aryl substituents. Therefore, generic substitution by a simpler 2-phenylindole would result in a material with markedly different thermophysical and optoelectronic behavior, likely leading to device failure or altered biological outcomes.

Quantitative Differentiation Guide for 2-Biphenyl-4-yl-1H-indole (CAS 21470-37-1) vs. 2-Phenylindole and Class Analogs


Thermal Stability Differentiation: Melting Point vs. 2-Phenylindole

The melting point of 2-Biphenyl-4-yl-1H-indole is reported as 297 °C [1]. This is substantially higher than the 188-190 °C melting point reported for the unsubstituted parent compound, 2-phenylindole . This ~110 °C difference is attributed to the increased molecular weight and enhanced intermolecular interactions from the extended biphenyl π-system.

Thermal Stability Organic Electronics Materials Science

Commercial Availability and Purity Benchmarking

2-Biphenyl-4-yl-1H-indole is commercially available from major suppliers such as TCI and Chem-Impex with a standard purity specification of ≥98.0% as determined by gas chromatography (GC) [1]. This high purity is essential for applications where impurities could act as charge traps in electronic devices or interfere with biological assays. While other 2-arylindoles are also available at similar purities, this benchmark is critical for ensuring reproducibility.

Chemical Synthesis Procurement Purity

Industrial Relevance: Patent Portfolio Size

According to PubChemLite data, 2-biphenyl-4-yl-1H-indole is associated with 35 patents [1]. This level of intellectual property activity is a strong indicator of the compound's perceived value and utility as a key intermediate or scaffold in applied research and development. It contrasts with many simpler or less-substituted 2-arylindoles, which have significantly smaller patent landscapes, reflecting a lower level of commercial and industrial interest.

Intellectual Property Commercial Development Drug Discovery

Optimal Research and Industrial Use Cases for 2-Biphenyl-4-yl-1H-indole (CAS 21470-37-1)


Organic Electronics: OLED Material Development

Due to its high melting point (297 °C) [1] and conjugated biphenyl-indole structure, this compound is frequently explored as a component in Organic Light-Emitting Diodes (OLEDs). Its enhanced thermal stability, inferred from the melting point, is critical for withstanding the thermal deposition processes used in device fabrication. The extended π-system is designed to influence charge transport and emission properties, a utility supported by its identification as a key material for this application by chemical suppliers .

Medicinal Chemistry: Scaffold for Anticancer Agents

The compound serves as a core scaffold in medicinal chemistry, particularly for the development of anticancer agents. While specific in vitro data for this exact compound is not the focus of this guide, its presence in a robust patent landscape of 35 patents [2] and its classification as a 2-phenylindole derivative—a class known for anticancer activity [3]—make it a strategic starting point for structure-activity relationship (SAR) studies. Its rigid, lipophilic nature may facilitate binding to hydrophobic pockets in protein targets.

Material Science: Synthesis of Advanced Polymers

The high thermal stability of the monomer, indicated by a melting point of 297 °C [1], is a desirable trait for the synthesis of high-performance polymers. The biphenyl-indole unit can be incorporated into polymer backbones to impart rigidity, thermal resistance, and specific optoelectronic properties. The compound's high purity (≥98%) ensures reliable polymerization kinetics and final material properties, as referenced in its application for advanced polymers .

Biochemical Assays: Development of Fluorescent Probes

The extended π-conjugation of the biphenyl-indole system makes it a suitable candidate for developing fluorescent probes. While specific quantum yield data for this compound is absent from this guide, its structure is analogous to other indole-based luminophores used for cell tracking and biochemical assays . Its potential photophysical properties, combined with the ability to further functionalize the indole core, position it as a versatile building block for creating sensitive and specific molecular probes .

Technical Documentation Hub

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